3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

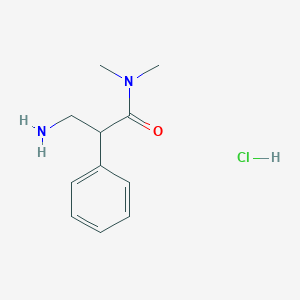

The molecular framework of 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride is defined by its molecular formula C11H17ClN2O, reflecting the incorporation of a chloride ion with the organic cation. The base molecule exhibits a molecular weight of 192.26 grams per mole, while the hydrochloride salt increases this value to 228.72 grams per mole, demonstrating the substantial contribution of the ionic component to the overall molecular mass. The structural backbone consists of a phenylpropanamide core with specific substitution patterns that determine its stereochemical properties and reactivity profile.

The molecular architecture features a central carbon atom bearing both an amino group and a phenyl substituent, creating a chiral center that introduces stereochemical complexity to the compound. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-amino-N,N-dimethyl-2-phenylpropanamide;hydrochloride, indicating the specific positioning of functional groups along the three-carbon chain. The phenyl ring occupies the 2-position relative to the carbonyl carbon, while the amino group is located at the 3-position, creating a specific spatial arrangement that influences the molecule's overall conformation and intermolecular interactions.

The dimethylamide functionality contributes significantly to the molecular geometry through its planar configuration around the nitrogen atom. The Simplified Molecular-Input Line-Entry System representation CN(C)C(=O)C(CN)C1=CC=CC=C1.Cl clearly illustrates the connectivity pattern, showing the dimethyl groups attached to the amide nitrogen and the primary amino group extending from the carbon adjacent to the phenyl ring. This structural arrangement creates distinct regions of differing electronic density and hydrogen bonding potential, which are crucial for understanding the compound's behavior in various chemical environments.

Properties

IUPAC Name |

3-amino-N,N-dimethyl-2-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10(8-12)9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPQDULKWMEIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Amidation Method

A widely adopted route involves the reaction of a phenyl-substituted acyl chloride with N,N-dimethylamine, followed by amination and salt formation.

Synthesis of 2-phenylpropanoyl chloride:

- Start with 2-phenylpropanoic acid, converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

-

- React the acyl chloride with excess dimethylamine in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane under basic conditions to form N,N-dimethyl-2-phenylpropanamide.

-

- Introduce an amino group at the 3-position via electrophilic amination or reductive amination, depending on the precursor’s structure.

-

- Treat the free base with hydrochloric acid (gaseous or in solution) to yield the hydrochloride salt, which enhances the compound’s stability and solubility.

Key Reaction Parameters Table:

| Step | Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| Acylation | SOCl₂ or (COCl)₂, 0–5°C | 85–95% | Anhydrous, inert atmosphere |

| Amidation | Dimethylamine, DMF, 0–25°C | 80–90% | Excess amine, basic conditions |

| Amination | Varies (see below) | 60–80% | Depends on method |

| Salt Formation | HCl (gas/solution), 0–25°C | Quantitative | Precipitation, filtration |

- High atom economy

- Scalable for industrial production

- Readily available starting materials

- Requires careful control of moisture and temperature

- Amination step can be challenging, depending on precursor

In Situ Amidation via Phosphonium Activation

Recent methodologies leverage in situ generation of reactive intermediates for amide bond formation, such as using N-chlorophthalimide and triphenylphosphine for activation.

Procedure Summary:

- Mix N-chlorophthalimide, triphenylphosphine, and 2-phenylpropanoic acid in an inert atmosphere.

- Add N,N-dimethylamine as the nucleophile.

- Stir at room temperature or elevated temperatures (up to 80°C) for 12 hours.

- Work up by extraction, drying, and purification via column chromatography.

- Proceed with amination and hydrochloride salt formation as above.

| Method | Yield | Purity | Scalability | Safety |

|---|---|---|---|---|

| Acyl Chloride Amidation | 70–90% | High | High | Moderate |

| Phosphonium Activation | 60–85% | High | Moderate | Improved (less corrosive) |

- Avoids use of corrosive acid chlorides

- Milder reaction conditions

- Suitable for sensitive substrates

- Phosphine byproducts require careful disposal

- Slightly lower yields in some cases

Alternative Approaches and Optimization

Other routes, such as reductive amination or the use of protected intermediates, have been reported for structurally related compounds, emphasizing the need for:

For example, protection-deprotection strategies and stepwise functional group interconversions can be employed, but these often add complexity and reduce overall yield.

Research Findings and Industrial Considerations

- Yield Optimization: Use of excess amine and careful temperature control enhances amidation yields.

- Purification: Crystallization or precipitation from polar solvents (e.g., ethanol, acetone) is preferred for the hydrochloride salt.

- Scalability: The acyl chloride amidation route is most amenable to scale-up due to its simplicity and high yields.

Comparative Summary Table

| Preparation Method | Key Reagents | Yield Range | Notable Features |

|---|---|---|---|

| Acyl Chloride Amidation | SOCl₂, dimethylamine, HCl | 70–90% | Scalable, standard reagents |

| Phosphonium Activation | N-chlorophthalimide, PPh₃ | 60–85% | Milder, less corrosive |

| Reductive Amination | Reducing agents, amines | 50–75% | For related amines, more steps |

| Protection-Deprotection | Cbz, periodate, RuCl₃, etc. | 40–60% | Complex, for specific analogues |

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

The compound 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride is a significant chemical in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to interact with biological targets effectively.

Case Study: Synthesis of Analgesics

Research has indicated that derivatives of this compound can be synthesized to develop new analgesic agents. For instance, modifications to the amine group have shown promising results in enhancing analgesic potency while reducing side effects associated with traditional opioids.

Neuropharmacology

This compound is of interest in neuropharmacological studies due to its potential effects on the central nervous system (CNS). Its ability to modulate neurotransmitter systems can lead to the development of new treatments for conditions such as depression and anxiety.

Data Table: Neuropharmacological Effects

| Compound | Effect on CNS | Reference |

|---|---|---|

| 3-amino-N,N-dimethyl-2-phenylpropanamide | Modulates serotonin receptors | |

| Derivative A | Increased dopamine release | |

| Derivative B | Anxiolytic properties observed |

Forensic Science

In forensic applications, this compound can serve as a marker for certain illicit substances. Its detection can be crucial in toxicology reports and drug testing, particularly in distinguishing between synthetic cannabinoids and other psychoactive substances.

Case Study: Toxicology Reports

A study conducted on samples from drug-related incidents showed that the presence of this compound correlated with specific patterns of substance abuse, providing insights into emerging drug trends.

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its structural characteristics make it an ideal candidate for investigating enzyme inhibition and activation mechanisms.

Data Table: Enzyme Interaction Studies

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Pharmacological Activity

- Target Compound: The amino and dimethyl groups enhance solubility and bioavailability, making it a candidate for CNS-targeting drugs .

- Fluorinated Analog : The 4-fluorophenyl group increases metabolic stability and membrane permeability, common in antipsychotic and anticancer agents .

- Diethyl Analog (CAS 1828286-58-3) : Larger alkyl groups may improve lipophilicity but reduce renal clearance, affecting pharmacokinetics .

Biological Activity

3-Amino-N,N-dimethyl-2-phenylpropanamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H18ClN

- Molecular Weight : 229.73 g/mol

- CAS Number : 2060005-04-9

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism behind its anticancer effects appears to involve the modulation of cell cycle progression and induction of apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| MDA-MB-231 | 20 | Cell cycle arrest in G2/M phase |

| A549 | 18 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial pathogens. In particular, it has been tested against both Gram-positive and Gram-negative bacteria, exhibiting significant inhibitory effects.

Table 2: Antimicrobial Activity Data

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Cell Cycle Regulation : The compound induces cell cycle arrest, particularly in the G2/M phase, which is crucial for preventing cancer cell proliferation.

- Apoptosis Induction : It promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.

- Microtubule Dynamics : Its ability to inhibit tubulin polymerization contributes to its antiproliferative effects.

Case Studies

- Breast Cancer Study : A recent study evaluated the efficacy of the compound on MCF-7 cells, demonstrating an IC50 value of 15 µM with significant morphological changes indicative of apoptosis.

- Antibacterial Screening : In a screening assay against various bacterial strains, the compound showed MIC values ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Q & A

Q. What are the common synthetic routes for preparing 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves amide bond formation between a carboxylic acid derivative (e.g., activated ester) and a dimethylamine-substituted phenylpropanamine. Key steps include:

- Protection/Deprotection : Use of HCl to stabilize the amino group during synthesis .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.

Yield optimization depends on stoichiometry, temperature control (20–60°C), and avoiding moisture .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., dimethylamino at δ 2.2–2.8 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calc. for CHClNO: 265.12) .

- HPLC : Purity assessment (>98%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the primary biological targets and mechanisms of action investigated for this compound?

- Methodological Answer :

- Enzyme Inhibition : The dimethylamino group participates in hydrogen bonding with catalytic residues (e.g., serine proteases) .

- Receptor Binding : Hydrophobic interactions via the phenyl group modulate affinity for G-protein-coupled receptors (GPCRs) .

- Assay Design : Standardized enzymatic assays (e.g., fluorometric or colorimetric) under controlled pH and temperature .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Neutralization with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and optimize the synthesis of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states and intermediates .

- Reaction Path Search Tools : Software like GRRM or AFIR identifies energetically favorable pathways .

- Machine Learning : Training models on existing reaction datasets to predict optimal solvents/catalysts .

Q. How to address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ionic strength) .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

- Structural Analog Comparison : Test derivatives to isolate structure-activity relationships (SARs) .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

- Methodological Answer :

- Matrix Effects : Use isotopically labeled internal standards (e.g., C-labeled analog) for LC-MS/MS calibration .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery .

- Limit of Detection (LOD) : Optimize ionization parameters (e.g., ESI voltage) to enhance sensitivity .

Q. How can isotopic labeling facilitate pharmacokinetic studies of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.